4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a benzylthio group, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Introduction of the Chlorobenzyl Group: 4-chlorobenzyl chloride is reacted with an appropriate amine to introduce the chlorobenzyl group.
Cyclopentyl Group Addition: The cyclopentyl group is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins.
Mechanism of Action
The mechanism of action of 4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl chloride: Shares the chlorobenzyl group but lacks the sulfonamide and benzylthio groups.
Benzylthiol: Contains the benzylthio group but lacks the sulfonamide and chlorobenzyl groups.
Cyclopentylamine: Contains the cyclopentyl group but lacks the sulfonamide and benzylthio groups.
Uniqueness
4-(benzylthio)-N-(4-chlorobenzyl)-N-cyclopentylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
Molecular Formula |
C25H26ClNO2S2 |
---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
4-benzylsulfanyl-N-[(4-chlorophenyl)methyl]-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C25H26ClNO2S2/c26-22-12-10-20(11-13-22)18-27(23-8-4-5-9-23)31(28,29)25-16-14-24(15-17-25)30-19-21-6-2-1-3-7-21/h1-3,6-7,10-17,23H,4-5,8-9,18-19H2 |
InChI Key |
NFBWDAIWZJFWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.